![molecular formula C20H13F3N4O B283894 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential biological and pharmacological properties. The compound is a pyrano-pyrazole derivative, which is a class of compounds that has shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not well understood. However, several studies have suggested that the compound exerts its biological effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, this compound has also shown potential inhibitory effects on various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. The compound has shown potential cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown potential anti-inflammatory, anti-oxidant, and anti-microbial properties. However, further research is needed to understand the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile for lab experiments include its potential biological and pharmacological properties, making it a promising candidate for various scientific research applications. Additionally, the compound has shown potential cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer research. However, the limitations of using this compound for lab experiments include its limited availability and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the significant future directions is to understand the exact mechanism of action of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound, including its potential use in cancer treatment. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential biological and pharmacological properties.
Synthesemethoden
The synthesis of 6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl cyanoacetate, followed by the addition of 3-phenylpropiolaldehyde and ammonium acetate. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through column chromatography. The yield of the synthesis method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown potential biological and pharmacological properties, making it a promising compound for various scientific research applications. One of the significant research applications of this compound is in the field of cancer research. Several studies have reported the cytotoxic effects of this compound on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown potential anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C20H13F3N4O |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
6-amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)13-8-4-7-12(9-13)15-14(10-24)18(25)28-19-16(15)17(26-27-19)11-5-2-1-3-6-11/h1-9,15H,25H2,(H,26,27) |
InChI-Schlüssel |
LURWCNHOVMLOMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {2-chloro-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283812.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283814.png)
![ethyl {2-iodo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283815.png)
![ethyl {2-bromo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283816.png)
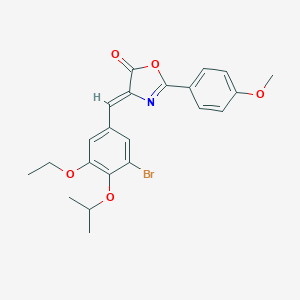
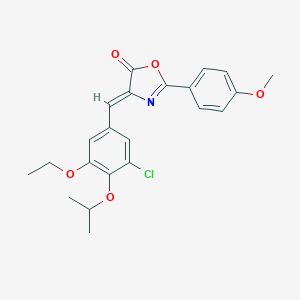
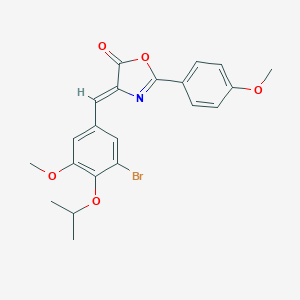
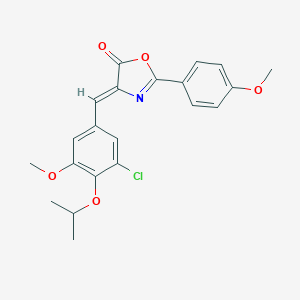
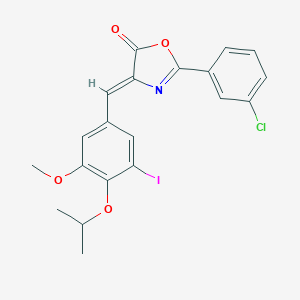
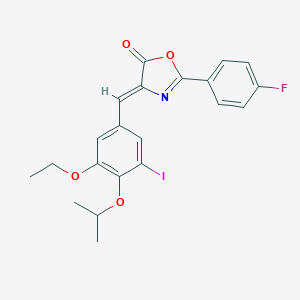

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
